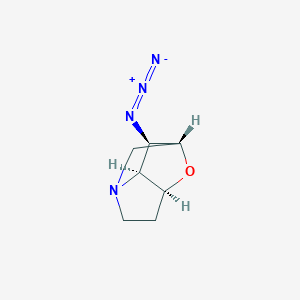
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is a complex organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The structure of this compound includes a hexahydro-1H-1,6-epoxypyrrolizine ring system, which is a bicyclic structure containing both nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Epoxypyrrolizine Ring: The initial step involves the formation of the hexahydro-1H-1,6-epoxypyrrolizine ring system through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the intermediate compound with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), halides, hydroxides
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amine derivatives
Substitution: Halide or hydroxide substituted products
科学的研究の応用
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with native biochemical processes.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine involves its ability to undergo selective chemical reactions with specific molecular targets. The azido group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling applications.
類似化合物との比較
Similar Compounds
- **(1S,4aS,6S,7R,7aS)-7-(Acetyloxymethyl)-6,7-dihydroxy-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate
- Inonotin D
Uniqueness
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may lack the azido functionality and, consequently, the ability to participate in click chemistry reactions.
特性
分子式 |
C7H10N4O |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
(1R,3S,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4-,5+,6-,7+/m0/s1 |
InChIキー |
DBHRKAFVWRKTKR-BNHYGAARSA-N |
異性体SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N=[N+]=[N-] |
正規SMILES |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
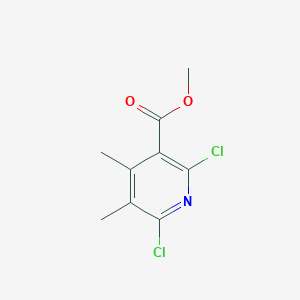
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
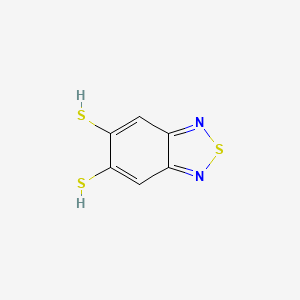
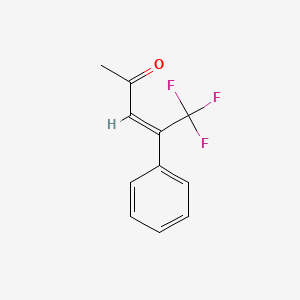
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
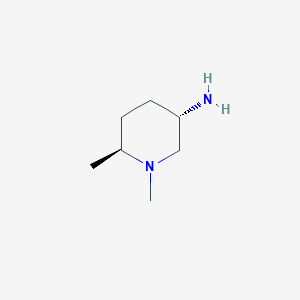
![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)
![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)

